6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
Description
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with a molecular formula of C₁₇H₁₀ClF₃N₂ and a molecular weight of 345.73 g/mol. Its structure features:
- A 2-chlorophenyl group at position 6 of the pyrimidine ring.
- A phenyl group at position 2.
- A trifluoromethyl (-CF₃) group at position 3.
Pyrimidines with such substituents are often studied for their pharmacological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2/c18-13-9-5-4-8-12(13)14-10-15(17(19,20)21)23-16(22-14)11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGMGUPVJQANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186267 | |
| Record name | Pyrimidine, 4-(2-chlorophenyl)-2-phenyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820674-26-7 | |
| Record name | Pyrimidine, 4-(2-chlorophenyl)-2-phenyl-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820674-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-(2-chlorophenyl)-2-phenyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, benzylamine, and trifluoromethylated reagents.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzaldehyde and benzylamine.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the pyrimidine ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor activity and has shown moderate antiproliferative effects against various human tumor cell lines.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its unique chemical structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogen Variation
(a) 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₇H₉Cl₂F₃N₂
- Molecular Weight : 369.20 g/mol .
- Key Difference : The dichlorophenyl group at position 6 (3,5-dichloro substitution) increases steric bulk and electron-withdrawing effects compared to the 2-chlorophenyl group. This may enhance binding affinity in hydrophobic pockets but reduce solubility.
(b) 6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-amine
(c) 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
Substituent Functionalization
(a) 6-(2-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
(b) 6-(2-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
Bioisosteric Replacements
(a) 6-(3-Aminophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₇H₁₂F₃N₃
- Molecular Weight : 315.30 g/mol (estimated) .
- Key Difference: The 3-aminophenyl group replaces chlorine with an amine, converting an electron-withdrawing group to an electron-donating one. This drastically alters electronic properties and may shift biological activity toward different targets.
(b) 6-(Thiophen-2-yl)-4-(trifluoromethyl)pyrimidine
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₀ClF₃N₂ | 345.73 | 6-(2-ClPh), 2-Ph, 4-CF₃ | High lipophilicity, moderate solubility |
| 6-(3,5-Dichlorophenyl) analogue | C₁₇H₉Cl₂F₃N₂ | 369.20 | 6-(3,5-Cl₂Ph), 2-Ph, 4-CF₃ | Increased steric bulk |
| 6-(2-ClPh)-2-methylthio analogue | C₁₂H₈ClF₃N₂S | 304.72 | 2-SMe, 6-(2-ClPh), 4-CF₃ | Enhanced membrane permeability |
| 6-(2-ClPh)-2-iodo analogue | C₁₁H₅ClF₃IN₂ | 384.53 | 2-I, 6-(2-ClPh), 4-CF₃ | Halogen bonding potential |
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group at position 4 stabilizes the pyrimidine ring via electron withdrawal, making the compound less reactive toward nucleophilic attack .
- Analogues with thioureido or methylthio groups show improved enzyme inhibition due to additional binding interactions .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar pyrimidines, such as Suzuki coupling for aryl group introduction or nucleophilic substitution for halogen replacement .
Biological Activity
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS No. 1820674-26-7) is a synthetic compound belonging to the pyrimidine family, which is recognized for its diverse biological activities. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents and other therapeutic modalities.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : 334.73 g/mol
- CAS Number : 1820674-26-7
The structure of this compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it an attractive candidate for further biological evaluation.
Antitumor Activity
Research indicates that this compound exhibits moderate antiproliferative effects against various human tumor cell lines. The mechanism of action is believed to involve inhibition of specific enzymes associated with cell proliferation, potentially leading to apoptosis in cancer cells.
Case Study: In Vitro Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound against several cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
These results suggest that the compound may serve as a lead structure for further development in cancer therapeutics.
Anti-inflammatory Activity
In addition to its antitumor properties, this pyrimidine derivative has shown promise in anti-inflammatory applications. It has been reported to inhibit COX-2 activity, which is a crucial enzyme involved in inflammatory processes.
Structure–Activity Relationship (SAR)
A study focusing on SAR found that modifications at specific positions on the pyrimidine ring could enhance anti-inflammatory activity. For instance, compounds with electron-donating groups at position 2 exhibited significantly improved COX-2 inhibition compared to their counterparts.
The biological activity of this compound can be attributed to its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, allowing for more effective modulation of biological pathways.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis was conducted with structurally similar compounds:
| Compound | Antitumor Activity (IC) | COX-2 Inhibition (IC) |
|---|---|---|
| This compound | 12.5 µM | 0.04 µM |
| 2-Phenyl-4-(trifluoromethyl)pyrimidine | 20.0 µM | Not reported |
| 6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidine | 15.5 µM | Not reported |
This table illustrates that while similar compounds exhibit varying degrees of biological activity, the presence of both chlorophenyl and phenyl groups along with the trifluoromethyl substituent in our compound contributes to its distinct pharmacological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
